Ethyl methylaminosulfonate

CAS No.: 26118-70-7

Cat. No.: VC1654363

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26118-70-7 |

|---|---|

| Molecular Formula | C3H9NO3S |

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | ethyl N-methylsulfamate |

| Standard InChI | InChI=1S/C3H9NO3S/c1-3-7-8(5,6)4-2/h4H,3H2,1-2H3 |

| Standard InChI Key | BGBJNEMRSOXSHJ-UHFFFAOYSA-N |

| SMILES | CCOS(=O)(=O)NC |

| Canonical SMILES | CCOS(=O)(=O)NC |

Introduction

Chemical Identity and Structure

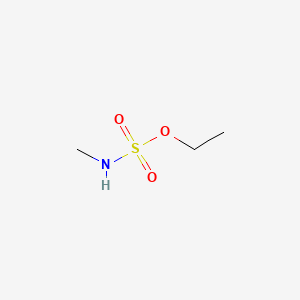

Ethyl methylaminosulfonate is a sulfamate ester with the molecular formula C3H9NO3S and a molecular weight of 139.173 g/mol . The compound features a central sulfur atom in a tetrahedral configuration, bonded to three oxygen atoms and one nitrogen atom. The nitrogen atom bears a methyl substituent, while one oxygen atom forms an ester linkage with an ethyl group.

The chemical structure can be represented as:

Table 1: Chemical Identifiers for Ethyl Methylaminosulfonate

| Parameter | Value |

|---|---|

| CAS Number | 26118-70-7 |

| Molecular Formula | C3H9NO3S |

| Molecular Weight | 139.173 g/mol |

| SMILES | CCOS(=O)(=O)NC |

| Exact Mass | 139.03000 |

| Systematic Name | N-methylsulfamic acid ethyl ester |

Physical Properties

Ethyl methylaminosulfonate exhibits physical characteristics typical of small organic sulfur compounds. Its physical state at standard conditions is presumed to be a liquid based on its relatively low boiling point and the properties of structurally similar compounds.

Table 2: Physical Properties of Ethyl Methylaminosulfonate

| Property | Value |

|---|---|

| Physical State | Liquid (at standard conditions) |

| Density | 1.217 g/cm³ |

| Boiling Point | 184°C at 760 mmHg |

| Flash Point | 65.1°C |

| Vapor Pressure | 0.751 mmHg at 25°C |

| Refractive Index | 1.44 |

| LogP | 0.95880 |

| Polar Surface Area | 63.78000 |

These physical properties indicate that ethyl methylaminosulfonate is a moderately polar compound with limited volatility at room temperature . The LogP value suggests intermediate lipophilicity, which may influence its solubility characteristics and potential for membrane permeability in biological systems.

Chemical Reactivity and Stability

The reactivity of ethyl methylaminosulfonate is primarily determined by its functional groups:

-

The sulfamate group (-SO2NH-) can participate in nucleophilic substitution reactions

-

The ethoxy moiety can undergo hydrolysis under acidic or basic conditions

-

The N-methyl group may influence the nucleophilicity of the nitrogen atom

While specific stability data for ethyl methylaminosulfonate is limited in the available literature, the compound likely exhibits sensitivity to moisture due to potential hydrolysis of the ester linkage. The presence of the N-methyl group may provide some steric protection against nucleophilic attack at the sulfur center compared to non-substituted analogs.

Structural Relationships to Other Compounds

Ethyl methylaminosulfonate shares structural features with several related compounds of chemical and biological significance. Understanding these relationships provides context for its potential properties and applications.

Table 3: Comparison with Structurally Related Compounds

Analytical Methods for Detection and Quantification

The analysis of ethyl methylaminosulfonate may be approached using standard analytical techniques for small organic molecules:

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent suitable techniques for the separation and quantification of ethyl methylaminosulfonate. Research on related methanesulfonate compounds has demonstrated the effectiveness of derivatization HPLC with ultraviolet detection for quantitative analysis .

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and potentially 15N NMR, can provide structural confirmation and purity assessment. Infrared (IR) spectroscopy can identify characteristic absorption bands associated with the sulfamate functional group.

Mass Spectrometry

Mass spectrometry (MS) offers a sensitive method for identification and quantification, with the exact mass of ethyl methylaminosulfonate (139.03000) serving as a reliable identifier in high-resolution MS analysis.

Current Research Status and Future Directions

The scientific literature reflects limited focused research specifically on ethyl methylaminosulfonate, suggesting opportunities for further investigation:

-

Development of optimized synthetic routes with improved yields and purity

-

Comprehensive characterization of chemical reactivity and stability parameters

-

Exploration of potential applications in organic synthesis

-

Assessment of toxicological properties and environmental impact

-

Investigation of potential biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume